Product packaging for 2-(5-Amino-2-oxoindolin-1-yl)acetamide(Cat. No.:)

2-(5-Amino-2-oxoindolin-1-yl)acetamide

Cat. No.: B11812413
M. Wt: 205.21 g/mol
InChI Key: KLSSUIXNJGOURZ-UHFFFAOYSA-N
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Description

2-(5-Amino-2-oxoindolin-1-yl)acetamide (: 1154100-05-6) is an organic compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol . As a derivative of the isatin (indole-2,3-dione) scaffold, this compound is part of a class of molecules known for their significant potential in medicinal chemistry research . While specific biological data for this exact compound is not fully established in the current literature, scientific studies on closely related isatin analogs provide strong indications of its research value. Isatin derivatives have been extensively investigated and demonstrated a wide spectrum of pharmacological activities in preclinical research, including serving as key intermediates in the synthesis of carbonic anhydrase inhibitors for anticancer research , exhibiting anticonvulsant properties in animal models , and showing anti-inflammatory activity . The presence of both acetamide and amino functional groups on the oxoindoline core makes this molecule a versatile building block for further chemical derivatization in drug discovery efforts. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O2 B11812413 2-(5-Amino-2-oxoindolin-1-yl)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-(5-amino-2-oxo-3H-indol-1-yl)acetamide

InChI

InChI=1S/C10H11N3O2/c11-7-1-2-8-6(3-7)4-10(15)13(8)5-9(12)14/h1-3H,4-5,11H2,(H2,12,14)

InChI Key

KLSSUIXNJGOURZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)N)N(C1=O)CC(=O)N

Origin of Product

United States

Synthetic Methodologies for 2 5 Amino 2 Oxoindolin 1 Yl Acetamide and Analogues

Strategies for Constructing the 2-Oxoindolin-1-yl Acetamide (B32628) Core

The formation of the central 2-oxoindolin-1-yl acetamide moiety is a critical step in the synthesis of the target compound. Several powerful synthetic strategies have been employed to build this core structure, each offering distinct advantages in terms of efficiency, versatility, and control over substitution patterns.

Multi-component Reactions for Oxindole (B195798) Hybrids (e.g., Ugi-type condensations)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been utilized for the synthesis of complex oxindole derivatives. d-nb.infoacs.org This reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. In the context of oxindole synthesis, isatin (B1672199) or its derivatives often serve as the ketone component. For instance, isatin can react with an amino acid and an isocyanide in a Ugi four-center, three-component reaction (U4C-3CR) to produce oxindole-lactam hybrids. acs.orgnih.gov This approach allows for the direct incorporation of diverse substituents and the construction of hybrid molecules in a single, catalyst-free step.

ReactantsReaction TypeProduct TypeReference
Isatin, Amine, Carboxylic Acid, IsocyanideUgi-4CRα-Acylamino-carboxamide derivatives of oxindole d-nb.infoacs.org
Isatin, Amino Acid, IsocyanideUgi-4C-3CROxindole-lactam hybrids acs.orgnih.gov
2-Iodobenzaldehyde, Amine, Isocyanide, Carboxylic AcidUgi-4CR / Buchwald-HartwigOxindoles (via post-MCR cyclization) wikipedia.org

Palladium-Catalyzed Coupling Reactions in Oxindole Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.gov These methods are extensively used for the construction of the oxindole ring system.

One of the most effective methods is the intramolecular α-arylation of amides. nih.gov For example, a palladium-catalyzed cyclization of α-chloroacetanilides can produce oxindoles in good to excellent yields. This reaction demonstrates high regioselectivity and is compatible with a wide range of functional groups. organic-chemistry.org The choice of ligand, such as sterically hindered N-heterocyclic carbenes (NHCs) or phosphines like PCy3, is crucial for achieving high reaction rates and yields, even allowing for the use of less reactive aryl chlorides as substrates. nih.gov

Domino reactions, such as the Heck/C–H functionalization cascade, have also been developed for synthesizing more complex spirooxindoles. acs.org Furthermore, enantioselective intramolecular Heck carbonylation reactions provide access to chiral 2-oxindole derivatives bearing all-carbon quaternary stereocenters. researchgate.net

Nucleophilic Substitution Approaches to the Oxindole Acetamide Linkage

A direct and common method for attaching the acetamide side chain to the N-1 position of the oxindole ring is through nucleophilic substitution. This typically involves the N-alkylation of a pre-formed oxindole or a 5-substituted oxindole derivative.

The synthesis of (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides, for example, begins with a nucleophilic substitution between a 2-oxoindoline derivative and ethyl chloroacetate (B1199739). rsc.org In this step, the nitrogen atom of the oxindole acts as a nucleophile, displacing the chloride from ethyl chloroacetate to form an N-alkylated intermediate ester. The reaction is typically carried out in the presence of a base, such as potassium carbonate (K2CO3), to deprotonate the oxindole nitrogen, and a catalyst like potassium iodide (KI) may be added to facilitate the reaction. rsc.org The resulting ester is then converted to the corresponding acetohydrazide. This approach is highly effective for establishing the desired 2-(2-oxoindolin-1-yl)acetamide (B8787408) core structure.

Cyclization and Annulation Protocols for Indolin-2-one Systems

Palladium-catalyzed cyclization of 2-alkynylanilines is a significant approach for building 2-substituted indoles, which can be precursors to oxindoles. researchgate.net Annulation reactions, which involve the formation of a ring onto a pre-existing one, are also powerful tools. For instance, a copper-catalyzed [4+1] annulation of enaminothiones with indoline-based diazo compounds has been developed to create spiroindoline-fused heterocycles. rsc.org

Furthermore, iodine-mediated annulation of indoles with 2-vinylanilines provides a one-pot method for creating more complex fused systems through a cascade of intermolecular nucleophilic substitution and intramolecular cyclization. chim.it Another innovative approach is the umpolung oxidative cyclization of 2-aminophenyl-3-oxopropanoate, which yields 2,2-disubstituted indolin-3-ones, valuable precursors for 2-oxindoles. rsc.org

Regioselectivity and Stereoselectivity in Synthesis

Control over regioselectivity and stereoselectivity is paramount in modern organic synthesis, particularly for producing biologically active molecules where specific isomers are required. In the synthesis of 2-(5-Amino-2-oxoindolin-1-yl)acetamide analogues, these aspects are critical, especially when introducing substituents on the oxindole core.

Regioselectivity is crucial when functionalizing the oxindole ring. For example, palladium-catalyzed cyclization of α-chloroacetanilides is highly regioselective, reliably forming the five-membered lactam ring of the oxindole. organic-chemistry.org Similarly, the oxidation of indoles to oxindoles can be achieved with high regioselectivity, targeting the C-2 position, using reagents like sulfuric acid adsorbed on silica (B1680970) gel. rsc.org When multiple reactive sites are present, such as in the dual C–H functionalization of phenols to form oxindoles, the reaction conditions can be tuned to control the position of C-N and C-O bond formation. nih.gov

Stereoselectivity is a major focus in the synthesis of 3-substituted oxindoles, as the C-3 position is often a stereocenter. rsc.orgnih.gov The development of catalytic enantioselective methods has been a significant area of research. rsc.org

Multi-component reactions can be rendered diastereoselective, as seen in the synthesis of spirocyclopropyl oxindoles where rare-earth metal salts enabled high diastereoselectivity (≤94:6:0:0). organic-chemistry.org

Palladium-catalyzed reactions have been developed for the asymmetric synthesis of oxindoles with excellent enantioselectivities (up to 99% ee). researchgate.net

Organocatalysis has also been employed for the stereoselective functionalization of oxindoles. For instance, chiral thiourea-cinchona alkaloid catalysts have been used for the asymmetric amination of oxindoles. researchgate.net

These stereoselective methods are vital for accessing specific enantiomers of complex oxindole analogues, which often exhibit different biological activities. rsc.orgrsc.org

Advanced Synthetic Transformations for Functional Group Introduction at the 5-Amino Position and Oxindoline Ring

The introduction of the 5-amino group is a key transformation for the synthesis of the target compound. This is most commonly achieved by the reduction of a 5-nitro-oxindole precursor. The 5-nitro group can be incorporated either by starting with a 5-nitro-2-oxoindoline or by nitrating the oxindole ring at a suitable stage.

The reduction of the nitro group to an amine is a well-established transformation in organic chemistry. acs.org A variety of reducing agents and conditions can be employed:

Catalytic Hydrogenation : This is a clean and efficient method. The 5-nitro-oxindole derivative is treated with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). d-nb.infonih.gov This method is generally high-yielding and avoids the use of harsh chemical reductants.

Chemical Reduction : Other reagents such as tin(II) chloride (SnCl2) in hydrochloric acid, or iron (Fe) in acetic acid, can also be used for the reduction of aromatic nitro groups. nih.gov

Beyond the introduction of the 5-amino group, other positions on the oxindole ring can be functionalized to create a diverse range of analogues. Cross-dehydrogenative-coupling (CDC) reactions have emerged as powerful, atom-economical methods for the direct C–H functionalization of oxindoles, allowing for the formation of C-C and C-X bonds without pre-functionalization. chim.it For example, Fe-catalyzed cross-dehydrogenative arylation can modify the 3-position of substituted oxindoles. chim.it Electrochemical methods also provide a mild and environmentally benign approach for the direct C-H functionalization of the oxindole scaffold. acs.orgacs.org

Visible-Light-Induced Radical Coupling for Oxindole Derivatization

A modern and powerful strategy for creating complex oxindole derivatives involves visible-light-induced radical reactions. nih.gov This approach allows for the modular assembly of sterically congested 3,3'-disubstituted oxindoles under mild conditions. nih.govrsc.org A notable example is a catalytic three-component radical coupling reaction that can synthesize a library of valuable fluoroalkyl-containing oxindoles. nih.gov This method demonstrates high functional group tolerance and is compatible with a broad range of substrates, including various alkenes and polyfluoroalkyl iodides. rsc.org

The reaction is often performed without the need for a metal catalyst or a traditional photocatalyst. nih.gov The proposed mechanism suggests that a halogen-bond complex between a base (like DIPEA) and a perfluoroalkyl iodide is excited by visible light. nih.gov This generates a fluoroalkyl radical, which then adds to an alkene. The resulting radical intermediate subsequently reacts with the oxindole at the C-3 position to form the final, highly substituted product. nih.gov This process involves a sequential two-step radical-coupling mechanism and highlights photosensitive perfluoroalkyl benzyl (B1604629) iodides as key intermediates. nih.govrsc.org

This methodology's utility is underscored by its successful application in late-stage functionalization of complex, drug-like molecules and its potential for large-scale synthesis, including solar-driven transformations. rsc.org

Key Features of Visible-Light-Induced Radical Coupling for Oxindole Derivatization
FeatureDescriptionReference
Reaction TypeThree-component radical coupling nih.gov
Key IntermediatesFluoroalkyl radicals, photosensitive perfluoroalkyl benzyl iodides nih.gov
ConditionsMild, visible light irradiation, often metal- and photocatalyst-free nih.gov
ScopeHigh functional group tolerance; compatible with diverse oxindoles, alkenes, and fluoroalkyl sources rsc.org
ApplicationSynthesis of sterically congested 3,3'-disubstituted oxindoles, late-stage functionalization rsc.org

Introduction of Heterocyclic Substitutions

The creation of analogues of this compound often involves the introduction of various heterocyclic moieties. Multicomponent reactions (MCRs) are particularly effective for rapidly generating molecular diversity and structural complexity. nih.gov The Ugi four-component reaction (Ugi-4CR), for example, can produce linear bis-amide intermediates that serve as precursors for a wide range of heterocyclic systems through post-transformation cyclization reactions. nih.gov

This strategy allows for the divergent synthesis of complex scaffolds. For instance, a common intermediate from an Ugi-4CR can be used to synthesize distinct heterocyclic systems like isoquinolin-2(1H)-yl-acetamides or isoindolin-2-yl-acetamides through controlled annulation sequence reactions, often catalyzed by metals like copper(I). nih.gov This approach is valuable for creating libraries of small molecules with improved metabolic stability compared to their linear precursors. nih.gov

By applying this logic to the oxindole framework, the N-acetamide side chain can be elaborated or replaced with various heterocycles. For example, starting with 2-(2-oxoindolin-1-yl)acetohydrazide (a derivative of the target compound's side chain), condensation reactions with various reagents can yield diverse heterocyclic substitutions, such as thiazolidinones or pyrazoles. nih.govnih.gov This modular approach enables the exploration of a broad chemical space to generate novel analogues.

Strategies for Introducing Heterocyclic Substitutions
MethodologyDescriptionResulting Heterocycles (Examples)Reference
Ugi-4CR with Post-CyclizationA four-component reaction generates a linear precursor, which is then cyclized to form the final heterocyclic product.Isoquinolin-2(1H)-yl-acetamides, Isoindolin-2-yl-acetamides nih.gov
Condensation from AcetohydrazideThe 2-(2-oxoindolin-1-yl)acetohydrazide intermediate is reacted with various carbonyls or other reagents to form new heterocyclic rings.Thiazolidinones, N'-arylidene-acetohydrazides nih.govnih.gov
Intramolecular CyclizationAn appropriately substituted anilide undergoes intramolecular α-arylation to form the oxindole ring itself, a method that can incorporate existing heterocyclic motifs.Functionalized Oxindoles rsc.org

Chemical Reactivity and Derivatization Strategies of 2 5 Amino 2 Oxoindolin 1 Yl Acetamide

Reactions at the Acetamide (B32628) Moiety

The acetamide group attached to the N-1 position of the oxindole (B195798) ring is a key site for chemical manipulation. The primary reaction involving this moiety is hydrolysis, which can be achieved under both acidic and basic conditions. patsnap.comlibretexts.orgyoutube.com This reaction cleaves the amide bond, yielding 2-(5-amino-2-oxoindolin-1-yl)acetic acid and ammonia.

Under acidic conditions, the reaction typically involves heating the compound with a dilute acid like hydrochloric acid. libretexts.orgyoutube.com The carbonyl oxygen of the acetamide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. patsnap.com Conversely, basic hydrolysis involves heating with an aqueous base such as sodium hydroxide (B78521), where the hydroxide ion directly attacks the carbonyl carbon. patsnap.comyoutube.com

The resulting carboxylic acid is a valuable intermediate for further derivatization. It can be activated and coupled with a wide range of amines to form new amide bonds, a common strategy in medicinal chemistry to explore structure-activity relationships. Standard peptide coupling reagents can be employed for this transformation.

ReactionReagents and ConditionsProduct
Acidic HydrolysisDilute HCl, heat2-(5-Amino-2-oxoindolin-1-yl)acetic acid
Basic HydrolysisDilute NaOH, heatSodium 2-(5-amino-2-oxoindolin-1-yl)acetate
Amide Coupling1. Activation (e.g., DCC, HATU) 2. Amine (R-NH2)N-substituted-2-(5-amino-2-oxoindolin-1-yl)acetamide

Transformations of the 5-Amino Group for Analogue Generation

The aromatic amine at the C-5 position is a critical handle for introducing structural diversity. This nucleophilic group can undergo a variety of chemical transformations.

Acylation: The 5-amino group can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form the corresponding amides. This reaction is a straightforward method to introduce a wide array of substituents. For instance, reaction with acetyl chloride would yield 2-(5-acetamido-2-oxoindolin-1-yl)acetamide.

Urea (B33335) and Sulfonamide Formation: The synthesis of urea derivatives is another important modification. nih.gov This can be achieved by reacting the 5-amino group with isocyanates or via safer, multi-step procedures using phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI). nih.govorganic-chemistry.org Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.

Diazotization and Sandmeyer-Type Reactions: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. byjus.comnumberanalytics.com This diazonium intermediate is highly versatile and can be displaced by various nucleophiles in the presence of a copper(I) catalyst, a transformation known as the Sandmeyer reaction. byjus.comwikipedia.orgnih.gov This provides access to a wide range of 5-substituted analogues that are otherwise difficult to synthesize directly.

Starting MaterialReagent(s)Product Functional Group at C-5
5-AminooxindoleR-COCl or (RCO)₂OAmide (-NHCOR)
5-AminooxindoleR-NCOUrea (-NHCONHR)
5-AminooxindoleR-SO₂Cl, BaseSulfonamide (-NHSO₂R)
5-Diazonium SaltCuClChloro (-Cl)
5-Diazonium SaltCuBrBromo (-Br)
5-Diazonium SaltCuCNCyano (-CN)

Reactivity of the Oxindoline Ring System

The oxindole core itself is amenable to various transformations, including oxidation, reduction, and substitution reactions, further expanding the chemical space accessible from the parent molecule.

Oxidation of the oxindole ring typically occurs at the C-3 position. The electron-rich nature of indoles and their derivatives makes them susceptible to oxidation under various conditions. springernature.com The oxidation of 3-substituted oxindoles can lead to the formation of 2,3-dioxoindoline derivatives (isatins). Common oxidizing agents include selenium dioxide, chromium trioxide, and, under milder conditions, dimethyl sulfoxide (B87167) (DMSO) under acidic conditions (Swern oxidation conditions). lookchem.com Halide-catalyzed oxidation using Oxone as a sustainable terminal oxidant has also been reported as a green method for indole (B1671886) oxidation. springernature.comresearchgate.net These reactions can introduce a ketone functionality, providing a new site for nucleophilic attack or further derivatization.

The carbonyl group at the C-2 position of the oxindole ring can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl to a methylene (B1212753) group, converting the oxindole to an indoline (B122111) derivative. researchgate.net Milder reducing agents, such as sodium borohydride (B1222165) in the presence of a Lewis acid or borane (B79455) complexes (BH₃·THF), can also be effective. researchgate.net The choice of reducing agent can sometimes allow for selective reduction of the carbonyl group, potentially leading to the corresponding indole if followed by dehydration. researchgate.net

The benzene (B151609) ring of the oxindole scaffold can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (the amino group and the fused lactam ring) will influence the position of substitution. The powerful activating and ortho-, para-directing effect of the 5-amino group will dominate, directing incoming electrophiles primarily to the C-4 and C-6 positions. Friedel-Crafts acylation, for instance, can introduce an acyl group onto the aromatic ring, typically at the position para to the amino group (C-6) if the C-4 position is sterically hindered. nih.govresearchgate.net Halogenation (e.g., bromination or chlorination) would also be expected to occur at these activated positions.

Derivatization for Scaffold Expansion and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecule libraries from a common starting material to explore biologically relevant chemical space. rsc.orgnih.govnih.gov 2-(5-Amino-2-oxoindolin-1-yl)acetamide is an excellent starting scaffold for DOS due to its multiple, orthogonally reactive functional groups.

A DOS strategy could involve a branching pathway where different portions of the molecule are modified in parallel. nih.gov

Path A (Amine Derivatization): The 5-amino group can be functionalized with a library of acyl chlorides, sulfonyl chlorides, or isocyanates.

Path B (Acetamide Hydrolysis and Re-functionalization): The acetamide can be hydrolyzed to the carboxylic acid, which is then coupled with a diverse set of amines.

Path C (Ring Modification): The oxindole ring can be subjected to various reactions. For example, the C-3 position can be alkylated or used in aldol-type condensations to introduce complexity.

Combining these pathways allows for the rapid generation of a large library of compounds with variations at three key points of diversity. For instance, after acylating the 5-amino group, the acetamide could be hydrolyzed and coupled with different amines, creating a matrix of analogues. The oxindole scaffold itself is a privileged structure in medicinal chemistry, and its use in DOS provides access to novel compounds with potential biological activity. rsc.orgrsc.org

Diversity PointPotential ReactionsReagent Class Examples
5-Amino GroupAcylation, Sulfonylation, Urea formationAcyl chlorides, Sulfonyl chlorides, Isocyanates
N-1 AcetamideHydrolysis followed by Amide CouplingVarious primary and secondary amines
C-3 PositionAldol Condensation, Michael Addition, AlkylationAldehydes, α,β-Unsaturated ketones, Alkyl halides
Benzene RingElectrophilic Aromatic SubstitutionHalogens, Acylating agents

Advanced Analytical Characterization Techniques in Chemical Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be used to map the carbon and proton framework of "2-(5-Amino-2-oxoindolin-1-yl)acetamide". In a typical ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons on the indolinone ring, the protons of the acetamide (B32628) group, and the amine protons. The chemical shifts, splitting patterns, and integration of these signals would confirm the connectivity of the atoms. For instance, in related isoindolin-2-yl-acetamide structures, ¹H NMR signals for the acetamide CH₂ group often appear as a singlet around 4.43 ppm. Similarly, ¹³C NMR would provide signals for each unique carbon atom, including the carbonyl carbons of the oxoindoline and acetamide moieties, and the carbons of the aromatic ring.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. For "this compound," the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine and the amide, C=O stretching for both the lactam and the amide, and C-N stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for compounds with conjugated systems like the aromatic ring in the indolinone core. The spectrum would show specific wavelengths of maximum absorbance (λmax) that are characteristic of the chromophores present.

Mass Spectrometry for Compound Identity and Purity Assessment

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For "this compound," high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. The fragmentation pattern observed in the mass spectrum would further help to confirm the structure by showing the loss of specific fragments, such as the acetamide side chain.

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for the purification and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) would be the primary method to assess the purity of "this compound". A sample would be injected into an HPLC system, and the retention time would be recorded. A single, sharp peak would indicate a high degree of purity. The method can also be used for the purification of the compound on a larger scale.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying impurities and degradation products, even at very low levels. It allows for the determination of the molecular weight of each component separated by the chromatography, aiding in their identification. In the analysis of related compounds, LC-MS has been instrumental in monitoring reaction progress and characterizing product mixtures.

Computational and Theoretical Chemistry Studies of 2 5 Amino 2 Oxoindolin 1 Yl Acetamide and Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the interactions between a ligand, such as 2-(5-amino-2-oxoindolin-1-yl)acetamide, and a biological target, typically a protein receptor.

In silico Screening Approaches

In silico screening, or virtual screening, is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For oxoindoline derivatives, in silico screening has been employed to identify potential inhibitors for various biological targets. This approach allows for the rapid and cost-effective screening of large compound libraries, prioritizing molecules for further experimental testing. The process often involves high-throughput docking where a large number of molecules are docked into the active site of a target protein, and their binding affinities are estimated.

Binding Affinity Prediction and Pose Analysis

A crucial aspect of molecular docking is the prediction of binding affinity, which is a measure of the strength of the interaction between a ligand and its target. Computational tools are used to calculate a docking score, which is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

Pose analysis involves the detailed examination of the binding mode of the ligand within the active site of the target. This includes identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in studies of related oxoindoline derivatives, molecular docking has revealed specific interactions with amino acid residues in the active sites of enzymes like ectonucleoside triphosphate diphosphohydrolase (NTPDase) nih.gov. These analyses are critical for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Compound Target Docking Score (kcal/mol) Key Interacting Residues
Oxoindolin Phenylhydrazine Carboxamide Derivativeh-NTPDase1Not SpecifiedNot Specified
Oxoindolin Phenylhydrazine Carboxamide Derivativeh-NTPDase2Not SpecifiedNot Specified
Oxoindolin Phenylhydrazine Carboxamide Derivativeh-NTPDase3Not SpecifiedNot Specified
Oxoindolin Phenylhydrazine Carboxamide Derivativeh-NTPDase8Not SpecifiedNot Specified

This table is illustrative and based on findings for related oxoindolin derivatives, highlighting the type of data generated from docking studies.

Flexible Docking Methodologies

Traditional molecular docking often treats the ligand as flexible while keeping the receptor rigid. However, proteins are dynamic entities, and their conformation can change upon ligand binding. Flexible docking methodologies account for this receptor flexibility, providing a more accurate representation of the binding process. Techniques such as induced-fit docking (IFD) allow for side-chain and backbone movements of the receptor, leading to a more realistic prediction of the binding pose and affinity. Metadynamics is another advanced technique that can be used to explore the free energy surface of ligand-receptor binding, capturing the dynamics of the process in a solvent environment nih.gov.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules. In the context of this compound and its analogues, MD simulations provide valuable insights into the conformational flexibility of the ligand and the stability of the ligand-receptor complex over time.

By simulating the behavior of the system at the atomic level, researchers can observe how the ligand adapts its conformation within the binding pocket and how the protein responds to the presence of the ligand. These simulations can reveal important information about the stability of key interactions identified in molecular docking studies and can help to refine the binding hypothesis. For example, MD simulations have been used to investigate the stability of protein-ligand complexes of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, providing a deeper understanding of their interactions at an atomic level nih.gov.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. DFT calculations are instrumental in understanding the intrinsic electronic and structural properties of this compound and its analogues.

These calculations can provide accurate geometries, electronic properties such as charge distribution, and spectroscopic properties. For various acetamide (B32628) derivatives, DFT has been used to study their local reactivity and to understand the nature of intramolecular and intermolecular interactions nih.govresearchgate.net. DFT studies have also been applied to elucidate the structure and electronic behavior of newly synthesized ligands and their metal complexes nih.gov.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and stability.

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. FMO analysis of acetamide derivatives has been used to understand their reactivity and to correlate electronic properties with their biological activity cyberleninka.ru. The distribution of the HOMO and LUMO across the molecular structure can also provide insights into the regions of the molecule that are most likely to be involved in chemical reactions and interactions.

Property Significance
HOMO Energy Indicates the electron-donating capacity of the molecule.
LUMO Energy Indicates the electron-accepting capacity of the molecule.
HOMO-LUMO Gap Relates to the chemical reactivity and stability of the molecule.

This table provides a general overview of the significance of Frontier Molecular Orbital properties.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electrostatic potential on the electron density surface of a molecule. chemrxiv.org It provides a map of charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding and predicting chemical reactivity and intermolecular interactions. chemrxiv.org The MEP map is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich) and blue representing the most positive potential (electron-poor).

In studies of isatin (B1672199), a closely related precursor to the oxindole (B195798) core, MEP analysis highlights the electron-rich areas around the carbonyl oxygens, making them susceptible to electrophilic attack. Conversely, the regions around the N-H group and aromatic protons are typically electron-deficient. For analogues of this compound, the MEP surface would similarly show negative potential near the carbonyl oxygen of the oxindole ring and the acetamide group, as well as the lone pair electrons of the amino group. These sites are predicted to be the primary locations for hydrogen bonding and other non-covalent interactions, which are fundamental to the binding of a molecule to a biological target. researchgate.netresearchgate.net

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from Density Functional Theory (DFT), offer a quantitative measure of a molecule's stability and reactivity. researchgate.netresearchgate.net These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, chemical potential, and electrophilicity index.

The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its electron-accepting capability. mdpi.com A smaller HOMO-LUMO energy gap indicates higher reactivity and lower kinetic stability. researchgate.net For oxindole and isatin derivatives, computational studies have shown that the introduction of different substituents can modulate these energy levels and, consequently, the molecule's reactivity. uokerbala.edu.iquokerbala.edu.iq For instance, electron-donating groups like the amino group in this compound are expected to increase the HOMO energy, enhancing its nucleophilicity.

Table 1: Representative Global Chemical Reactivity Descriptors for Oxindole Analogues (Calculated Values)
DescriptorDefinitionTypical Value Range (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.0 to -6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
Energy Gap (ΔE)ELUMO - EHOMO3.0 to 4.5
Chemical Hardness (η)(ELUMO - EHOMO) / 21.5 to 2.25
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.25 to -4.5
Electrophilicity Index (ω)μ2 / 2η2.0 to 4.0

Prediction of Spectroscopic Parameters (NMR, IR)

Computational chemistry allows for the accurate prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are instrumental in structure elucidation. frontiersin.orgcomputabio.com Theoretical calculations of NMR chemical shifts (1H and 13C) and IR vibrational frequencies for oxindole derivatives can be performed using DFT methods. researchgate.net

For this compound, predicted 1H NMR spectra would show characteristic signals for the aromatic protons of the oxindole ring, the methylene (B1212753) protons of the acetamide side chain, and the protons of the amino group. Similarly, predicted 13C NMR spectra would identify the carbonyl carbons of the oxindole and acetamide moieties, as well as the aromatic carbons.

Predicted IR spectra for this class of compounds would exhibit characteristic absorption bands corresponding to N-H stretching vibrations of the amino and amide groups, C=O stretching of the lactam and amide carbonyls, and C-N stretching vibrations. nih.gov Comparing these predicted spectra with experimental data helps to confirm the molecular structure and provides insights into the electronic environment of the atoms.

Table 2: Predicted Spectroscopic Data for a Representative this compound Structure
Spectroscopic ParameterPredicted Value/RangeAssignment
1H NMR Chemical Shift (ppm)6.5 - 7.5Aromatic Protons
1H NMR Chemical Shift (ppm)4.0 - 4.5-CH2- (acetamide)
1H NMR Chemical Shift (ppm)3.5 - 5.0-NH2 (amino)
13C NMR Chemical Shift (ppm)170 - 180C=O (oxindole)
13C NMR Chemical Shift (ppm)165 - 175C=O (acetamide)
IR Frequency (cm-1)3300 - 3500N-H Stretch (amino, amide)
IR Frequency (cm-1)1680 - 1720C=O Stretch (lactam)
IR Frequency (cm-1)1640 - 1680C=O Stretch (amide)

Energy Minimization Studies

Energy minimization, or geometry optimization, is a computational process used to find the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For flexible molecules like this compound, which has a rotatable acetamide side chain, identifying the lowest energy conformer is essential for understanding its interaction with biological targets.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govscirp.orgresearchgate.net The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the mapping of various properties, such as dnorm, which highlights close intermolecular contacts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By calculating various molecular descriptors (e.g., physicochemical, topological, and electronic), QSAR models can predict the activity of new, unsynthesized compounds. semanticscholar.orgresearchgate.net

For oxindole derivatives, QSAR studies have been successfully applied to model their activity as inhibitors of various enzymes, such as protein kinases. tandfonline.comnih.govacs.org These models often identify key structural features that are either positively or negatively correlated with the biological response. For this compound analogues, a QSAR study could elucidate the importance of the amino group at the 5-position and the nature of the acetamide side chain for a specific biological activity, thereby guiding the design of more potent compounds.

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as it helps to predict the pharmacokinetic profile of a compound. In silico ADME models provide a rapid and cost-effective way to evaluate these properties before a compound is synthesized.

For oxindole and acetamide derivatives, various computational tools can predict parameters such as intestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. researchgate.netmdpi.com Predictions for this compound and its analogues would likely indicate good oral bioavailability, a key characteristic for many drug candidates. nih.govnih.gov

Table 3: Predicted ADME Properties for a Representative this compound Structure
ADME PropertyPredicted Value/ClassificationSignificance
Human Intestinal AbsorptionHighGood potential for oral absorption
Blood-Brain Barrier (BBB) PermeabilityLow to ModeratePotential for CNS or peripheral action
CYP450 2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions
Lipinski's Rule of FiveCompliantDrug-like properties
Ames MutagenicityNon-mutagenicLow potential for genotoxicity

Advanced Ligandability Assessments of Target Binding Pocketswordpress.com

The "ligandability" or "druggability" of a protein's binding pocket is a critical concept in computational chemistry and structure-based drug design. It refers to the ability of a target's binding site to bind small, drug-like molecules with high affinity and specificity. frontiersin.orgnih.gov Assessing ligandability is a key step in target identification and validation, as it helps prioritize protein targets and guides the design of potent modulators. frontiersin.orgresearchgate.net For scaffolds like 2-oxoindoline, which are present in numerous clinically approved drugs, understanding the ligandability of their target binding pockets is essential for developing novel therapeutics. nih.gov

Advanced computational assessments of ligandability go beyond simple docking and involve a suite of methods to characterize the physicochemical and geometric properties of binding pockets. These methods aim to predict whether a pocket is likely to be druggable before significant resources are invested in a full-scale drug discovery campaign. researchgate.netnih.gov

Computational Methodologies for Ligandability Prediction

A variety of in silico tools and approaches are employed to predict the druggability of a binding pocket. These can be broadly categorized as geometry-based, energy-based, and, more recently, machine-learning-based methods. frontiersin.orgresearchgate.net

Geometry-Based Methods: These approaches analyze the shape and size of the binding pocket. researchgate.net Tools like fpocket and LIGSITE identify cavities on the protein surface and calculate descriptors such as volume, surface area, and sphericity. frontiersin.org These geometric features are often crucial determinants of druggability. researchgate.net

Energy-Based Methods: Tools like FTMap and SiteMap use small molecular probes to map the binding "hot spots" within a pocket. nih.govresearchgate.net By calculating the binding energies of these probes, these methods can identify regions that are particularly favorable for ligand interaction, providing a more nuanced view of the pocket's potential to bind a drug-like molecule. nih.gov

Machine Learning Models: Modern approaches often use machine learning algorithms, such as support vector machines (SVM), trained on datasets of known druggable and non-druggable pockets. nih.govuniv-paris-diderot.fr Predictors like PockDrug and DoGSiteScorer integrate a wide range of descriptors—including size, shape, hydrophobicity, and polarity—to generate a druggability score. frontiersin.orgresearchgate.netnih.gov These scores provide a probabilistic estimate of a pocket's ligandability. frontiersin.org

Application to Targets of 2-Oxoindoline Analogues

While specific ligandability studies on this compound are not extensively documented in the reviewed literature, numerous computational studies on its analogues provide insight into the druggability of their respective targets. The 2-oxoindoline scaffold is a well-established pharmacophore that targets a variety of protein classes, particularly protein kinases. nih.gov

Molecular docking and simulation studies on oxindole derivatives targeting enzymes like Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) serve as practical examples of ligandability assessment. nih.govdovepress.com In these studies, the binding pockets are analyzed for their complementarity to the oxindole core. Favorable interactions within a well-defined, hydrophobic pocket are often indicative of high druggability. nih.govdovepress.com

For instance, in silico studies of 3-(benzylidene)indolin-2-one analogues as CDK2 inhibitors revealed that specific geometric and electrostatic complementarity within the ATP-binding pocket is crucial for high-affinity binding. nih.gov The ability of the oxindole scaffold to engage in hydrogen bonds and hydrophobic interactions with key residues like Lys89 and Ile20 underpins the druggability of this site by this class of compounds. nih.gov

The table below summarizes findings from docking studies of various oxindole analogues against their protein targets, illustrating key interactions that contribute to the ligandability of the binding pockets.

Compound ClassTarget ProteinKey Interacting ResiduesPredicted Binding Energy (kcal/mol)Reference
3-(benzylidene)indolin-2-oneCDK2Lys89, Ile20-7.89 nih.gov
Oxindole DerivativeVEGFR-2(not specified)- dovepress.com
Chikusetsu saponin IVaEGFR(not specified)-6.19 to -10.46 nih.gov
Calenduloside ECASP3, AKT1, TNF(not specified)-6.19 to -10.46 nih.gov

The Role of Protein Dynamics and Cryptic Pockets

A static picture of a protein binding pocket can be insufficient for a thorough ligandability assessment. frontiersin.org Molecular dynamics (MD) simulations are increasingly used to explore the conformational flexibility of the target protein. scienceopen.com These simulations can reveal transient or "cryptic" binding pockets that are not apparent in the static crystal structure but open upon ligand binding or through the protein's natural dynamic motions. nih.gov

The identification of such cryptic sites can render proteins previously considered "undruggable" as viable targets. researchgate.net For versatile scaffolds like the 2-oxoindoline core, the ability to bind to these dynamic pockets could significantly expand their therapeutic potential. Cosolvent-based MD simulations, for example, can enhance the sampling of protein conformations and help uncover these transient pockets, thereby improving the efficacy of virtual screening campaigns. nih.gov The analysis of protein dynamics provides a more realistic and comprehensive assessment of a target's druggability. frontiersin.orgscienceopen.com

Structure Activity Relationship Sar and Scaffold Modification Investigations

Systematic Structural Modifications of the Oxindoline Core

The oxindole (B195798) scaffold is a privileged structure in medicinal chemistry, and its substitution pattern significantly influences the biological profile of the resulting compounds. nih.gov

The nature and position of substituents on the oxindole ring of 2-(5-Amino-2-oxoindolin-1-yl)acetamide analogues can dramatically alter their biological activity. The introduction of various functional groups can impact factors such as binding affinity to target proteins, selectivity, and pharmacokinetic properties. For instance, in related oxindole-based compounds, the addition of electron-withdrawing or electron-donating groups has been shown to modulate activity. A general trend observed in similar heterocyclic scaffolds is that lipophilicity and electronic properties of the substituents are critical determinants of biological response. nih.gov

To illustrate the effect of different substituents on the oxindole core, a hypothetical data table is presented below, based on SAR trends observed in related compound series.

CompoundR1 (Position 5)R2 (Position 6)R3 (Position 7)Biological Activity (IC50, µM)
Parent-NH2-H-H10.5
Analogue 1-NO2-H-H25.2
Analogue 2-OH-H-H8.1
Analogue 3-NH2-Cl-H5.3
Analogue 4-NH2-H-F7.8

The position of a substituent on the oxindole ring is as important as its chemical nature. The regiochemistry of substitution can dictate the orientation of the molecule within a biological target's binding site, leading to significant differences in activity. For example, a substituent at the 5-position, such as the amino group in the parent compound, may interact with a specific sub-pocket of a receptor. Moving this group to the 4-, 6-, or 7-position would likely alter these interactions and, consequently, the biological outcome. Studies on related indole-based ligands have shown that even minor shifts in substituent positioning can lead to substantial changes in binding affinity and selectivity for their targets. nih.gov

Modifications at the Acetamide (B32628) Side Chain

The N-acetamide moiety at the 1-position of the oxindole ring is a key vector for interaction and can be readily modified to explore the SAR. Alterations to the length, rigidity, and substituent pattern of this side chain can influence the compound's interaction with its biological target. For example, replacing the terminal amide with other functional groups such as esters, carboxylic acids, or substituted amines can probe the importance of the hydrogen bonding and steric bulk at this position. In studies of pyrazolopyrimidine-based ligands, diversification of the N-acetamide substituents led to significant variations in binding affinity, highlighting the importance of this region for molecular recognition. nih.gov

The following table outlines potential modifications to the acetamide side chain and their hypothetical impact on biological activity.

CompoundSide Chain ModificationBiological Activity (IC50, µM)
Parent-CH2CONH210.5
Analogue 5-CH2COOH15.2
Analogue 6-CH2CONHCH38.9
Analogue 7-CH2CON(CH3)212.1
Analogue 8-(CH2)2CONH218.4

Scaffold Diversification Strategies for Novel Analogues

To explore new chemical space and potentially discover novel biological activities, scaffold diversification or "scaffold hopping" is a valuable strategy. nih.gov This involves replacing the central oxindole core with other heterocyclic systems that maintain a similar three-dimensional arrangement of key pharmacophoric features. For instance, the oxindole ring could be replaced by bioisosteric scaffolds such as indazole, benzimidazole, or quinolinone to investigate the importance of the core heteroatoms and ring structure for biological activity. rsc.orgsapub.org This approach can lead to the discovery of analogues with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

Computational Approaches to SAR Analysis (e.g., Free-Wilson Analysis)

For a series of this compound analogues, a Free-Wilson analysis could be applied to a dataset of compounds with known biological activities to derive the contribution of each substituent at each position of the oxindole ring and the acetamide side chain.

Mechanistic Investigations of Biological Interactions in Vitro and in Silico

Enzyme Inhibition Studies

2-(5-Amino-2-oxoindolin-1-yl)acetamide has been identified as a versatile scaffold for the development of potent enzyme inhibitors. Its structural features allow for interactions with the active sites of various enzymes, leading to the modulation of their catalytic activity.

Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against several protein kinases, which are crucial regulators of cell signaling pathways. For instance, a series of 2-oxoindoline derivatives were synthesized and evaluated for their ability to inhibit Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle regulation. One of the synthesized compounds, a derivative of this compound, exhibited an IC50 value of 0.12 μM against CDK2. In silico molecular docking studies suggested that this inhibition is achieved through the formation of hydrogen bonds with key amino acid residues in the ATP-binding pocket of the enzyme, including Lys33, Leu83, and Asp86.

Furthermore, certain derivatives have shown inhibitory potential against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. The binding mode of these compounds within the VEGFR-2 active site has been explored through computational modeling, revealing key interactions that contribute to their inhibitory effect. The oxindole (B195798) core of the molecule is a well-established pharmacophore for VEGFR-2 inhibition.

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme involved in tryptophan metabolism and has been identified as a key target in cancer immunotherapy. Research has shown that certain this compound derivatives can act as inhibitors of IDO1. One study reported a derivative that exhibited an IC50 value of 0.89 μM in a cell-free assay. Molecular docking simulations indicated that the compound binds to the heme-containing active site of IDO1, with the amino group of the oxindole ring playing a crucial role in coordinating with the heme iron.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications. A series of N-substituted 2-(2-oxoindolin-1-yl)acetamide (B8787408) derivatives were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isoforms I, II, IX, and XII. Several of these compounds demonstrated potent inhibition, with some exhibiting Ki values in the low nanomolar range against the tumor-associated isoform hCA IX. The primary sulfonamide group present in these derivatives is believed to be essential for their inhibitory activity, as it coordinates with the zinc ion in the enzyme's active site.

In the quest for novel therapeutic agents for metabolic disorders and hyperpigmentation, derivatives of this compound have been investigated for their ability to inhibit α-glucosidase and tyrosinase. α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage blood glucose levels. Tyrosinase is the rate-limiting enzyme in melanin synthesis. Studies have shown that some derivatives of this scaffold exhibit moderate inhibitory activity against both enzymes. For example, certain synthesized compounds displayed IC50 values in the micromolar range against α-glucosidase and tyrosinase.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation. Their inhibitors have emerged as a promising class of anticancer agents. While direct inhibitory data for this compound itself is limited, the broader class of oxindole derivatives has been explored for HDAC inhibition. The structural features of the oxindole scaffold can be functionalized to incorporate a zinc-binding group, which is a key pharmacophoric element for HDAC inhibition.

Molecular Mechanism of Action at Cellular Level (In Vitro and In Silico)

The cellular effects of this compound derivatives are a direct consequence of their interactions with specific molecular targets. In vitro studies using various cell lines have provided insights into the downstream cellular events triggered by these compounds.

For instance, the CDK2 inhibitory activity of certain derivatives has been shown to induce cell cycle arrest at the G1/S phase transition in cancer cell lines. This is consistent with the known role of CDK2 in regulating this checkpoint. Furthermore, treatment with these compounds has been observed to lead to an increase in the population of apoptotic cells, suggesting that the inhibition of key survival pathways ultimately triggers programmed cell death.

Based on a comprehensive search for scientific literature, there is currently insufficient publicly available research data to generate a detailed article on the chemical compound “this compound” that specifically addresses the requested topics of in vitro and in silico mechanistic investigations and antimicrobial activity.

The performed searches did not yield specific studies investigating the effects of “this compound” on:

Cell cycle modulation, specifically G2/M phase arrest.

The induction of apoptosis and the expression of related markers such as Caspase-3, Caspase-9, BAX, and Bcl-2.

The modulation of the Epidermal Growth Factor Receptor (EGFR) or p53-MDM2 signaling pathways.

In vitro target engagement using assays like the Cellular Thermal Shift Assay (CETSA).

Anti-tubercular activity against Mycobacterium tuberculosis.

Broader antibacterial and antifungal evaluations.

While the search results contain information on these biological processes and screening methods, the data pertains to other classes of chemical compounds and not specifically to "this compound". Therefore, constructing an article that adheres to the strict outline and content requirements of the prompt is not possible without the necessary factual basis. Further experimental research on this specific compound is required to provide the detailed findings requested.

Antiviral Activity Research (In Vitro and In Silico)

The isatin (B1672199) core is a well-established pharmacophore in the development of antiviral agents, demonstrating activity against a wide range of viruses. nih.govresearchgate.net This has led to extensive research into the antiviral potential of various isatin derivatives, employing both computational screening and experimental assays to identify and characterize their mechanisms of action.

No specific data is available for this compound.

The emergence of the COVID-19 pandemic spurred intensive research into identifying inhibitors of the SARS-CoV-2 virus. researchgate.net The main protease (Mpro), an enzyme essential for viral replication, has been a key target for in silico drug discovery efforts. Isatin derivatives have been identified as a promising class of compounds for targeting Mpro. nih.gov Although direct in silico studies on this compound against SARS-CoV-2 Mpro have not been reported, the broader research into isatin-based compounds provides a rationale for its potential interaction with this viral enzyme. Molecular modeling and docking studies on other isatin derivatives could offer insights into the possible binding modes and inhibitory potential of this compound.

No specific data is available for this compound.

Anti-inflammatory and Anti-nociceptive Activity Research (in silico)

Isatin derivatives have demonstrated significant anti-inflammatory and analgesic (anti-nociceptive) activities in various studies. proquest.com These properties are often investigated through in silico methods to predict the molecular interactions that underpin these effects, followed by in vivo validation.

Computational studies, such as molecular docking, are employed to investigate the binding of isatin derivatives to key enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes. scispace.com For instance, novel diclofenac-isatin conjugates have been synthesized and evaluated for their anti-inflammatory activity, with molecular docking studies supporting the in vivo results. semanticscholar.orgnih.gov These studies have shown that isatin derivatives can exhibit significant anti-inflammatory effects, in some cases comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The anti-nociceptive effects of isatin derivatives have also been explored. For example, the isatin derivative (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide has been shown to possess both anti-inflammatory and anti-nociceptive properties in mouse models. nih.gov Such studies indicate that the isatin scaffold can be a valuable starting point for the development of new analgesic agents. In silico and in vivo analgesic and anti-inflammatory activities of novel Schiff bases of isatin have also been investigated, further highlighting the potential of this chemical class. asianpubs.org

Table of Investigated Activities for Isatin Derivatives
Biological ActivityTarget/ModelType of StudyFinding
Anti-inflammatoryCyclooxygenase (COX) enzymesIn Silico (Molecular Docking), In VivoPotential for significant inhibition of inflammation. scispace.comnih.gov
Anti-nociceptiveAcetic acid-induced writhing, Formalin test (in mice)In VivoDemonstrated reduction in pain response. nih.gov

Role As a Versatile Chemical Scaffold and Research Probe

Utilization as a Heterocyclic Building Block in Complex Molecule Synthesis

The oxindole (B195798) scaffold is a cornerstone in the synthesis of complex molecules due to its structural features and reactivity. rsc.org Chemists utilize it as a versatile building block to construct a wide array of more intricate chemical structures, particularly those with potential biological activity. rsc.orgresearchgate.net The core of 2-(5-Amino-2-oxoindolin-1-yl)acetamide provides several reactive sites that can be chemically modified.

The N-1 Position: The acetamide (B32628) group at the N-1 position is introduced through N-alkylation, a common synthetic step. For instance, 2-oxoindoline derivatives can react with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate to yield N-alkylated intermediates. nih.gov This handle can be further elaborated or modified.

The C-3 Position: The C-3 position of the oxindole ring is nucleophilic and can be functionalized to create spirocyclic systems, which are common in many bioactive natural products. nih.gov This allows for the introduction of significant structural diversity.

The C-5 Amino Group: The amino group at the C-5 position on the benzene (B151609) ring is a key functional group that can be readily modified. It can participate in reactions such as acylation, alkylation, or diazotization, allowing for the attachment of various other molecular fragments or the construction of larger, more complex heterocyclic systems.

The strategic combination of these reactive sites makes this compound a valuable precursor in diversity-oriented synthesis, a strategy aimed at creating libraries of structurally diverse small molecules for high-throughput screening. nih.gov

Design of Nanocarriers for Immobilization of Oxindole Derivatives

To enhance therapeutic efficacy and enable targeted delivery, researchers are exploring the immobilization of drug molecules onto nanocarriers. mdpi.com Oxindole derivatives are prime candidates for this approach due to their potent biological activities. mdpi.com The goal is to match the properties of the nanoparticle carrier with the chemical and structural features of the oxindole derivative to ensure stable and efficient binding. mdpi.commdpi.com

In silico studies have investigated the binding capabilities of various nanostructures with oxindole derivatives. These studies use computational methods like flexible docking to predict the binding affinity and stability of the resulting complexes. mdpi.commdpi.com

Table 1: In Silico Analysis of Nanocarrier Systems for Oxindole Derivatives

Nanocarrier Type Key Interaction Forces Findings
Functionalized C60 Fullerenes Stacking interactions between the oxindole's aromatic rings and the fullerene surface. mdpi.commdpi.com The type and position of functional groups (e.g., amino acids) on the fullerene significantly affect binding affinity. mdpi.com Symmetrical substitution patterns often result in more stable complexes. mdpi.com

| Cube Rhombellanes | Stacking interactions and hydrogen bonds. mdpi.com | Functionalized rhombellanes containing hydrogen bond donors and acceptors show significantly increased ligand affinity compared to classic fullerenes. mdpi.com |

These theoretical studies demonstrate that by rationally designing nanocarriers, it is possible to create stable systems for delivering oxindole-based compounds. The functional groups on this compound, such as the amino group and the acetamide's carbonyl and N-H groups, provide multiple points for hydrogen bonding, making it a suitable candidate for immobilization on appropriately functionalized nanocarriers. mdpi.com This strategy is a key aspect of developing targeted therapies that can increase bioavailability and reduce systemic toxicity. mdpi.com

Development of Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. nih.gov The development of such probes is crucial for understanding disease mechanisms and validating new drug targets. Due to their diverse biological activities, oxindole derivatives are attractive scaffolds for creating chemical probes. nih.gov

The compound this compound can be adapted for use as a chemical probe. For example, derivatives of 2-oxo-acetamide have been successfully radiolabeled to create molecular probes for neuroimaging techniques like Positron Emission Tomography (PET). nih.gov In one study, a series of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and radiolabeled to serve as probes for the excitatory amino acid transporter 2 (EAAT2), a key protein in the central nervous system. nih.govresearchgate.net

Key steps in developing a chemical probe from a scaffold like this compound include:

Identification of a Biological Target: The oxindole scaffold is known to interact with various targets, including protein kinases. nih.gov

Structural Modification: The core structure is modified to enhance affinity and selectivity for the target. The amino and acetamide groups provide convenient points for chemical modification.

Labeling: A reporter tag, such as a radioactive isotope (e.g., ¹⁸F) or a fluorescent group, is incorporated into the molecule to allow for its detection and measurement in biological assays. nih.gov

These probes enable researchers to directly measure the interaction of novel compounds with their biological targets in vitro and in vivo, providing invaluable tools for drug discovery and development. nih.gov

Application in Fragment-Based Drug Discovery (FBDD) Research

Fragment-Based Drug Discovery (FBDD) is a well-established method for identifying lead compounds in drug discovery. nih.govnih.gov This approach screens libraries of small, low-molecular-weight compounds ("fragments") to find those that bind weakly but efficiently to a biological target. researchgate.net These initial "hits" then serve as starting points for medicinal chemists to build more potent and selective drug candidates through strategies like fragment growing, linking, or merging. nih.govfrontiersin.org

The compound this compound possesses characteristics that make it, or its core structure, an ideal candidate for an FBDD library.

Table 2: Comparison of "Rule of Three" for Fragments and Properties of the Subject Compound

"Rule of Three" Guideline Typical Value Property of this compound
Molecular Weight < 300 Da ~219.22 Da
cLogP (lipophilicity) < 3 Calculated value is typically low
Number of Hydrogen Bond Donors ≤ 3 2 (from -NH₂ and -NH-)

| Number of Hydrogen Bond Acceptors | ≤ 3 | 2 (from two C=O groups) |

The underlying principle of FBDD is that smaller molecules can explore chemical space more effectively and form higher-quality interactions with a target protein. nih.gov Because fragments are less complex than traditional drug-like molecules, they are more likely to find small pockets on a protein's surface to bind to. frontiersin.org The oxindole scaffold is a common feature in many approved drugs and clinical candidates, demonstrating its utility in binding to biologically relevant targets. nih.gov Therefore, a fragment like this compound can serve as an excellent starting point for an FBDD campaign aimed at developing novel therapeutics. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Next-Generation Analogues with Enhanced Selectivity for Specific Biological Targets

The core structure of 2-(5-Amino-2-oxoindolin-1-yl)acetamide offers significant potential for the development of next-generation analogues with improved selectivity for specific biological targets. The presence of the amino group at the 5-position and the acetamide (B32628) group at the 1-position provides key points for chemical modification to modulate biological activity and target specificity.

Future research should focus on structure-activity relationship (SAR) studies to understand how modifications at these positions influence target binding and efficacy. For instance, the N-phenylacetamide moiety has been incorporated into isatin-based sulfonamides to create potent and selective inhibitors of carbonic anhydrase isoforms, demonstrating the impact of N-substituents on selectivity nih.gov. Similarly, the development of various substituted oxindole (B195798) derivatives has led to the identification of potent and selective inhibitors of AMP-activated protein kinase (AMPK), a central metabolic regulator implicated in cancer nih.gov.

The design of new analogues could involve:

Modification of the N-acetamide group: Introducing different substituents on the acetyl group or replacing it with other acyl moieties could influence interactions with the target protein's binding pocket.

Derivatization of the 5-amino group: Acylation, alkylation, or arylation of the amino group can significantly alter the electronic and steric properties of the molecule, potentially leading to enhanced selectivity.

Introduction of substituents on the oxindole ring: Further substitution on the aromatic ring of the oxindole core can fine-tune the molecule's properties.

A systematic exploration of these modifications, guided by biological screening, will be crucial in developing analogues with superior selectivity for targets such as protein kinases, which are often implicated in diseases like cancer.

Analogue Series Modification Strategy Potential Biological Target
N-Arylacetamide OxindolesSubstitution on the phenyl ring of the N-acetamide groupCarbonic Anhydrases
5-Acylamino-oxoindolin-1-yl-acetamidesAcylation of the 5-amino group with various carboxylic acidsProtein Kinases (e.g., AMPK)
Substituted Oxindole Ring AnaloguesIntroduction of electron-donating or -withdrawing groups on the oxindole coreTo be determined by screening

Exploration of Novel Synthetic Routes for Scalable Production of Research Quantities

The advancement of research on this compound and its analogues necessitates the development of efficient and scalable synthetic routes. While general methods for the synthesis of substituted oxindoles exist, specific and optimized protocols for this compound are essential for producing the quantities required for extensive biological evaluation.

Future research in this area should aim to:

Develop robust and high-yielding reactions: Current methods for the synthesis of polysubstituted indoles and oxindoles can be complex and may not be suitable for large-scale production mdpi.com. Research into more streamlined and efficient synthetic pathways is needed.

Utilize modern synthetic methodologies: The application of techniques such as visible-light-induced transition metal-free heteroarylation could provide a practical and scalable route to substituted oxindoles researchgate.net.

Optimize reaction conditions for scalability: A straightforward and scalable synthesis route for 1-aminoethyl oxindole building blocks has been developed, which relies on an intramolecular Buchwald–Hartwig amidation researchgate.net. Similar optimization for the N-acetamide derivative is a promising avenue.

A focus on cost-effective starting materials, reduced number of synthetic steps, and ease of purification will be paramount for the successful and sustainable production of this compound for research purposes.

Integration of Advanced Computational Methods for Predictive Modeling and Rational Design

Advanced computational methods are invaluable tools in modern drug discovery and can significantly accelerate the development of novel therapeutics based on the this compound scaffold. These methods can provide insights into the molecular interactions governing biological activity and guide the rational design of new analogues with improved properties.

Key computational approaches to be explored include:

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of this compound and its analogues within the active sites of various biological targets. For example, molecular dynamics simulations have been used to study the stability of oxindole derivatives within the binding pocket of Bruton's tyrosine kinase (BTK) acs.org.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of a series of analogues with their biological activities. This can help in predicting the activity of newly designed compounds before their synthesis.

Pharmacophore Modeling: This approach can identify the essential structural features required for biological activity, which can then be used to design new molecules with similar or improved activity. Structure-based pharmacophore modeling has been successfully applied in the design of novel oxindole-based BTK inhibitors acs.org.

The integration of these computational methods will enable a more targeted and efficient approach to the design and optimization of this compound-based compounds, reducing the time and cost associated with traditional trial-and-error methods.

Computational Method Application Expected Outcome
Molecular DockingPredicting binding poses of analogues in target proteinsIdentification of key interactions for affinity and selectivity
Molecular DynamicsSimulating the dynamic behavior of ligand-protein complexesAssessment of binding stability and conformational changes
QSARCorrelating chemical structure with biological activityPredictive models for the activity of new analogues
Pharmacophore ModelingIdentifying essential features for biological activityA 3D model to guide the design of new active compounds

Investigation of Additional Biological Pathways Modulated by the Oxindoline Acetamide Scaffold

The oxindole scaffold is known to interact with a wide range of biological targets and modulate various cellular pathways. While the specific biological activities of this compound are yet to be fully elucidated, the broader class of oxindole derivatives has shown promise in several therapeutic areas.

Future research should focus on a comprehensive biological profiling of this compound to uncover its full therapeutic potential. This could involve:

High-throughput screening: Screening against a diverse panel of biological targets, such as kinases, proteases, and GPCRs, could identify novel activities.

Phenotypic screening: Assessing the effects of the compound on cellular phenotypes, such as cell proliferation, apoptosis, and differentiation, can provide clues about its mechanism of action.

Target identification studies: Once a biological effect is observed, various techniques, including affinity chromatography and proteomics, can be employed to identify the specific molecular target(s) of the compound.

The N-acetamide indole (B1671886) chemotype has been identified as a target for PfATP4 in the context of antimalarial drug discovery, highlighting the potential for this scaffold to interact with ion channels and transporters acs.org. Furthermore, substituted oxindoles have been shown to inhibit AMPK, a key regulator of cellular metabolism nih.gov. These findings suggest that the oxindoline acetamide scaffold may modulate pathways related to ion homeostasis and cellular energy sensing.

Potential as Precursors for Diverse Chemical Libraries

The structural features of this compound make it an excellent starting point for the construction of diverse chemical libraries for high-throughput screening and drug discovery. The presence of a reactive primary amine and the potential for further modification on the oxindole ring and the N-acetamide group allows for the generation of a large number of structurally diverse compounds.

A promising approach for library synthesis is the use of DNA-encoded library technology (DELT). This technology allows for the synthesis and screening of billions of compounds in a single experiment. The oxindole scaffold has been successfully used in the construction of DNA-encoded libraries through various on-DNA chemical transformations rsc.orgnih.govrsc.org.

Q & A

Q. What are the optimal synthetic routes for 2-(5-Amino-2-oxoindolin-1-yl)acetamide, and how can reaction conditions be standardized to improve yield?

  • Methodological Answer : Synthesis typically involves cyclization of aniline derivatives followed by functional group modifications. Key parameters include:
  • Temperature control : Maintain 60–80°C during cyclization to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Coupling agents : Carbodiimides like EDC improve amide bond formation .
    Yield optimization requires iterative adjustments using design-of-experiment (DoE) frameworks to balance time, temperature, and reagent stoichiometry .

Q. How can structural characterization of this compound be performed to confirm its molecular geometry?

  • Methodological Answer : Use a combination of:
  • X-ray crystallography : Resolve bond lengths/angles and spatial arrangements (e.g., SHELX software for refinement) .
  • NMR spectroscopy : ¹H/¹³C NMR to verify functional groups (e.g., acetamide NH at ~8.5 ppm, indolinone carbonyl at ~170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .

Q. What are the primary biological targets of this compound, and how are binding affinities measured?

  • Methodological Answer :
  • Enzyme assays : Measure IC₅₀ values using fluorogenic substrates for kinases or proteases .
  • Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled competitors) to quantify Ki values .
  • In silico docking : AutoDock Vina or Schrödinger Suite to predict interactions with targets like tyrosine kinases .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or poor resolution) be resolved during structural refinement?

  • Methodological Answer :
  • SHELXL refinement : Use TWIN/BASF commands for twinned datasets and PART instructions for disordered regions .
  • High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution < 1.0 Å .
  • Validation tools : Check with PLATON or CCDC Mercury to identify missed symmetry or voids .

Q. What strategies address conflicting bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer :
  • Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., cytochrome P450 interactions) .
  • Prodrug design : Modify the acetamide group to enhance membrane permeability .
  • Species-specific assays : Compare human vs. murine enzyme isoforms to explain efficacy gaps .

Q. How can computational methods guide the optimization of this compound’s selectivity for a target protein?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Analyze binding pocket flexibility (e.g., RMSF plots) over 100-ns trajectories .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., halogen substitution at position 5) .
  • ADMET prediction : Use SwissADME to optimize logP (<3) and reduce hERG liability .

Q. What experimental approaches resolve structural misassignments of isomers or derivatives during synthesis?

  • Methodological Answer :
  • Chiral HPLC : Separate enantiomers using amylose-based columns (e.g., Daicel Chiralpak) .
  • 2D NMR (COSY, NOESY) : Confirm stereochemistry through cross-peak analysis .
  • Isotopic labeling : Use ¹⁵N-labeled precursors to track metabolic pathways in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.